molecular formula C9H8ClNO3 B11774874 Ethyl 2-chloro-4-formylnicotinate

Ethyl 2-chloro-4-formylnicotinate

Cat. No.: B11774874
M. Wt: 213.62 g/mol
InChI Key: TVPBFRZABZULKF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-formylnicotinate (CAS 38667-55-9) is a nicotinic acid derivative with the molecular formula C₉H₈ClNO₃. This compound features a pyridine ring substituted with a chlorine atom at the 2-position, a formyl group at the 4-position, and an ethyl ester at the carboxylate position (Figure 1). Its structural complexity makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Property Value
CAS Number 38667-55-9
Molecular Formula C₉H₈ClNO₃
Synonyms 2-Chloro-4-formylnicotinic acid ethyl ester
Key Functional Groups Chloro (C-2), Formyl (C-4), Ethyl ester
Applications Pharmaceutical intermediates, synthesis of heterocycles

Figure 1: Structure of this compound.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

TVPBFRZABZULKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-formylnicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl nicotinate followed by formylation. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group. The formylation step can be achieved using reagents like formic acid or formamide in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), room temperature to mild heating.

Major Products Formed

    Substitution: Amino or thio derivatives of ethyl nicotinate.

    Reduction: Ethyl 2-chloro-4-hydroxymethylnicotinate.

    Oxidation: Ethyl 2-chloro-4-carboxynicotinate.

Scientific Research Applications

Ethyl 2-chloro-4-formylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-formylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its formyl group can participate in hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Ethyl 4-chloro-2-formylnicotinate (CAS 1433204-33-1)

This positional isomer swaps the chlorine and formyl group positions (chloro at C-4, formyl at C-2).

Property This compound Ethyl 4-chloro-2-formylnicotinate
CAS Number 38667-55-9 1433204-33-1
Molecular Formula C₉H₈ClNO₃ C₉H₈ClNO₃
Substituent Positions Chloro (C-2), Formyl (C-4) Chloro (C-4), Formyl (C-2)
Reactivity Higher electrophilicity at C-4 formyl Electrophilic character at C-2 formyl
Applications Used in multicomponent reactions Limited data; potential in kinase inhibitor synthesis


Key Differences :

  • The position of substituents alters electronic distribution, influencing reactivity. For example, the 4-formyl group in this compound may enhance its utility in nucleophilic additions compared to the 2-formyl isomer .

Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7)

This analog replaces the formyl group with an amino group at C-3.

Property This compound Ethyl 4-amino-2-chloronicotinate
CAS Number 38667-55-9 1194341-67-7
Molecular Formula C₉H₈ClNO₃ C₈H₉ClN₂O₂
Functional Groups Formyl (C-4) Amino (C-4)
Applications Precursor for aldehyde-based coupling Pharmaceutical intermediates (APIs)

Key Differences :

  • The amino group in Ethyl 4-amino-2-chloronicotinate enables participation in amidation or diazotization reactions, whereas the formyl group in the parent compound is pivotal for condensation reactions (e.g., Knoevenagel) .

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate Derivatives

Unlike this compound, it incorporates a thiophene ring and dimethylamino group, broadening its utility in heterocyclic chemistry.

Biological Activity

Ethyl 2-chloro-4-formylnicotinate is an organic compound derived from nicotinic acid, characterized by a chloro group at the 2-position and a formyl group at the 4-position on the pyridine ring. Its molecular formula is C9H8ClNO3C_9H_8ClNO_3, with a molecular weight of approximately 213.62 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that derivatives of nicotinic acid exhibit significant inhibitory effects against a range of bacterial strains. The presence of the chloro and formyl groups enhances the compound's interaction with microbial targets, potentially disrupting essential cellular processes.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The formyl group can participate in hydrogen bonding, which may lead to the inhibition of enzyme activity or receptor binding.

Case Studies and Experimental Data

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antimicrobial potential.
  • Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-chloronicotinateLacks formyl groupModerate antibacterial
Ethyl 4-formylnicotinateLacks chloro groupLimited anticancer activity
Ethyl nicotinateSimpler structureLow antimicrobial activity

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